
(R)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-BorohomoPhe-(+)-Pinanediol-hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its applications in asymmetric synthesis and catalysis, making it a valuable tool in the development of pharmaceuticals and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BorohomoPhe with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
®-BorohomoPhe-(+)-Pinanediol-hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in various substituted derivatives depending on the nucleophile involved.
科学的研究の応用
®-BorohomoPhe-(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique chemical properties can be leveraged to achieve specific outcomes.
作用機序
The mechanism by which ®-BorohomoPhe-(+)-Pinanediol-hydrochloride exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, leading to specific biochemical outcomes.
類似化合物との比較
Similar Compounds
Some compounds similar to ®-BorohomoPhe-(+)-Pinanediol-hydrochloride include:
- (S)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(−)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(+)-Pinanediol-bromide
Uniqueness
What sets ®-BorohomoPhe-(+)-Pinanediol-hydrochloride apart from these similar compounds is its specific chiral configuration and the resulting unique interactions with other molecules. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.
特性
分子式 |
C19H29BClNO2 |
|---|---|
分子量 |
349.7 g/mol |
IUPAC名 |
3-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14?,15?,16?,17?,19-;/m0./s1 |
InChIキー |
LDOJDRFKDPCKPS-WTBAEIBESA-N |
異性体SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCC4=CC=CC=C4)N.Cl |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




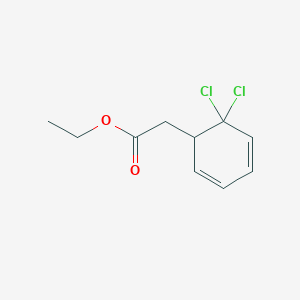

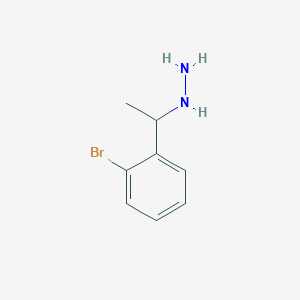
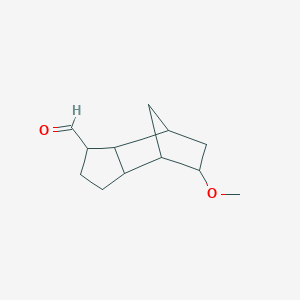


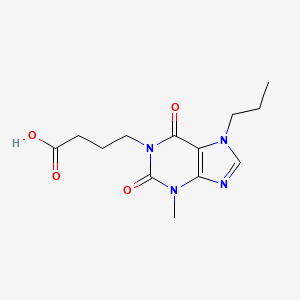
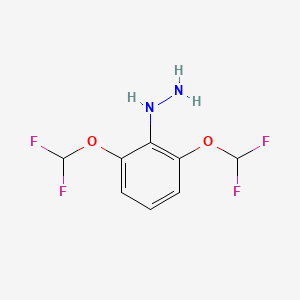

![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)


